molecular formula C26H32Cl2N2O2 B2756506 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185049-18-6

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride

Katalognummer: B2756506
CAS-Nummer: 1185049-18-6
Molekulargewicht: 475.45
InChI-Schlüssel: OPNKVVCHOAXHJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound provided for research purposes. Its molecular structure, which features a 1,1'-biphenyl-2-yloxy group linked to a 4-benzylpiperazine moiety via a propan-2-ol chain, suggests potential for interaction with neurological targets. This structural motif is found in compounds that act on the central nervous system. Specifically, the 4-benzylpiperazine group is a common pharmacophore in ligands for various neurotransmitter receptors . Researchers may investigate this compound for its potential activity in modulating serotonin and norepinephrine systems, given that structural analogs with similar piperazine and aryloxy components are known to function as serotonin-norepinephrine reuptake inhibitors (SNRIs) . The dihydrochloride salt form ensures enhanced stability and solubility in aqueous solutions, facilitating in vitro experimental applications. This product is intended for laboratory research by qualified scientists. Areas of potential investigation include neuroscience, medicinal chemistry, and pharmacology, particularly in the study of receptor binding affinity, transporter inhibition, and the development of novel therapeutic agents. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2.2ClH/c29-24(20-28-17-15-27(16-18-28)19-22-9-3-1-4-10-22)21-30-26-14-8-7-13-25(26)23-11-5-2-6-12-23;;/h1-14,24,29H,15-21H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNKVVCHOAXHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=CC=C3C4=CC=CC=C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound’s uniqueness lies in its biphenyl-2-yloxy and 4-benzylpiperazine substituents. Below is a comparison with key analogs:

Compound Name Phenoxy Substituent Piperazine Substituent Molecular Weight Key Structural Differences Reference
Target Compound [1,1'-Biphenyl]-2-yloxy 4-Benzyl 477.36 g/mol* Bulky biphenyl; benzyl enhances lipophilicity -
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)piperazinyl]-propan-2-ol [1,1'-Biphenyl]-4-yloxy 4-(2-Chlorophenyl) 422.95 g/mol Biphenyl orientation; electron-withdrawing Cl
1-(4-Benzylpiperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride 4-Chloro-3-methylphenoxy 4-Benzyl 464.84 g/mol* Smaller phenoxy; chloro-methyl enhances polarity
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride [1,1'-Biphenyl]-2-yloxy 4-(4-Methoxyphenyl) 493.37 g/mol* Methoxy increases electron density
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Adamantylphenoxy 4-Methyl 455.40 g/mol* Adamantyl adds rigidity; methyl reduces bulk
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazinyl]-propan-2-ol dihydrochloride 2-Allylphenoxy 4-(2-Hydroxyethyl) 409.30 g/mol Allyl and hydroxyethyl improve solubility

*Calculated based on molecular formulas; exact values may vary.

Pharmacological and Physicochemical Properties

  • The dihydrochloride salt improves aqueous solubility, critical for formulation .
  • Comparison with Nadolol: Unlike nadolol’s naphthalen-1-yloxy and tert-butylamino groups (), the target compound’s biphenyl and benzylpiperazine may reduce cardioselectivity but improve CNS targeting.
  • Electron Effects : Methoxy () and chloro () substituents alter electron density, affecting receptor binding kinetics. Methoxy groups may enhance hydrogen bonding, whereas chloro groups increase metabolic stability .
  • Solubility : Hydroxyethyl-piperazine () and adamantyl () substituents demonstrate how structural changes balance solubility and rigidity.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis involves nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1 : Alkylation of 4-benzylpiperazine with epichlorohydrin under controlled pH (8–9) and temperature (40–60°C) to form the piperazine-propanol intermediate.
  • Step 2 : Etherification with [1,1'-biphenyl]-2-ol using a base (e.g., K₂CO₃) in anhydrous DMF at reflux.
  • Step 3 : Salt formation via HCl gas bubbling in dry ether to yield the dihydrochloride form.
  • Optimization : Reaction monitoring via TLC and adjustment of stoichiometry to minimize byproducts. Yield improvements (70–85%) are achieved by inert atmosphere (N₂) and moisture control .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying biphenyl aromatic protons (δ 6.8–7.5 ppm) and piperazine-CH₂ groups (δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 465.2).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemistry and hydrogen-bonding networks .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity >95% .

Q. What in vitro models are used to evaluate its pharmacological activity?

  • Models :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT₁A or α-adrenergic receptors) to determine IC₅₀ values.
  • Functional Assays : cAMP accumulation or calcium flux measurements in transfected HEK293 cells.
  • Dose-Response Curves : EC₅₀ calculations using nonlinear regression (GraphPad Prism).
    • Key Findings : Structural analogs show moderate affinity for serotonin receptors (Ki = 12–45 nM), suggesting CNS applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Approach :

  • Orthogonal Assays : Cross-validate receptor binding data with functional assays (e.g., GTPγS binding vs. β-arrestin recruitment).
  • Structural Analysis : Compare X-ray/NMR data to confirm conformational differences in active vs. inactive states .
  • Meta-Analysis : Use computational tools (e.g., Rosetta) to model ligand-receptor dynamics and identify key residues influencing affinity .

Q. What computational strategies predict target interactions and guide lead optimization?

  • Methods :

  • Molecular Docking : LibDock (Discovery Studio) or AutoDock Vina for binding pose prediction. For example, analogs with biphenyl groups show higher LibDock scores (156.5 vs. 120.3) due to π-π stacking .
  • MD Simulations : AMBER or GROMACS for stability analysis of ligand-receptor complexes (>50 ns trajectories).
  • QSAR Models : Partial Least Squares (PLS) regression to correlate substituent electronegativity with 5-HT₁A affinity (R² > 0.85) .

Q. How can reaction engineering improve scalability and yield in multi-step synthesis?

  • Strategies :

  • DoE (Design of Experiments) : Taguchi methods optimize temperature, solvent polarity, and catalyst loading.
  • Flow Chemistry : Continuous reactors for exothermic steps (e.g., etherification) to enhance heat dissipation and reduce side reactions.
  • In Silico Reaction Design : ICReDD’s quantum-chemical calculations predict transition states and identify rate-limiting steps .

Q. What structural modifications enhance metabolic stability without compromising activity?

  • Modifications :

  • Piperazine Substitution : Replacing benzyl with trifluoromethyl groups reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 6.8 hrs).
  • Biphenyl Isosteres : Introducing bicyclo[2.2.1]heptane maintains rigidity while improving solubility (LogP reduced from 4.2 to 3.5) .
    • Validation : Microsomal stability assays (human liver microsomes) and LC-MS/MS metabolite profiling .

Q. How do researchers assess photostability and degradation pathways under ICH guidelines?

  • Protocols :

  • Forced Degradation : Expose solid/liquid samples to UV (320–400 nm) and analyze degradants via UPLC-QTOF.
  • Kinetic Modeling : Arrhenius plots predict shelf-life (e.g., t₉₀ = 24 months at 25°C).
  • Impurity Profiling : Compare degradation products (e.g., dehydrohalogenation byproducts) against pharmacopeial standards .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.